2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile
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Overview
Description
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is a synthetic organic compound belonging to the class of benzo[h]chromenes
Mechanism of Action
Target of Action
It’s known that similar compounds have shown activity against certain bacteria and fungi .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of certain bacteria and fungi .
Biochemical Pathways
Similar compounds are known to interfere with the normal functioning of certain bacteria and fungi, leading to their inhibition .
Result of Action
Similar compounds have been shown to inhibit the growth of certain bacteria and fungi .
Biochemical Analysis
Biochemical Properties
Similar compounds have been reported to exhibit a wide variety of biological properties, including antimicrobial, antiviral, anti-cancer, antioxidant, and anti-inflammatory activities
Cellular Effects
Some derivatives of 2-amino-tetrahydro-4H-chromene-3-carbonitrile have shown strong antibacterial effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzaldehyde with malononitrile and 2-naphthol in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use as a corrosion inhibitor for metals, particularly in acidic environments
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-hydroxyphenyl)-4H-benzo[h]chromene-3-carbonitrile: Similar structure but with a hydroxy group instead of a methoxy group, which may alter its biological activity and chemical reactivity.
2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile: Contains an additional methoxy group, potentially affecting its solubility and interaction with biological targets.
Uniqueness
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile is unique due to its specific substitution pattern, which can influence its electronic properties, reactivity, and interaction with biological systems. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
2-amino-4-(3-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-24-15-7-4-6-14(11-15)19-17-10-9-13-5-2-3-8-16(13)20(17)25-21(23)18(19)12-22/h2-11,19H,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOAGEFZQCHUSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149550-57-2 |
Source
|
Record name | 2-AMINO-4-(3-METHOXYPHENYL)-4H-BENZO(H)CHROMENE-3-CARBONITRILE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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